molecular formula C11H7BrF3NO2S2 B12587213 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 646040-59-7

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B12587213
CAS No.: 646040-59-7
M. Wt: 386.2 g/mol
InChI Key: VTKKMQPZSIZLDU-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative of high interest in medicinal chemistry and pharmacological research. This compound features a brominated thiophene ring linked to a [4-(trifluoromethyl)phenyl] group via a sulfonamide bridge, a structural motif common in the development of small molecule inhibitors. Its core value lies in its potential as a key intermediate or active compound for investigating inflammatory pathways. Sulfonamide-based compounds with similar structural features have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic syndromes, and other chronic inflammatory conditions . The mechanism of action for this class of compounds involves direct binding to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β . The presence of the bromine atom on the thiophene ring offers a site for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and bioavailability. The trifluoromethyl group on the phenyl ring is a common pharmacophore known to enhance metabolic stability and membrane permeability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in developing novel therapeutic agents.

Properties

CAS No.

646040-59-7

Molecular Formula

C11H7BrF3NO2S2

Molecular Weight

386.2 g/mol

IUPAC Name

4-bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrF3NO2S2/c12-8-5-10(19-6-8)20(17,18)16-9-3-1-7(2-4-9)11(13,14)15/h1-6,16H

InChI Key

VTKKMQPZSIZLDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

Bromination is a crucial step in synthesizing 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. The process generally involves:

  • Reagents : Bromine or N-bromosuccinimide (NBS) is used under controlled conditions.
  • Conditions : The reaction is typically carried out in an inert atmosphere to prevent side reactions.

This step introduces the bromine atom at the desired position on the thiophene ring, which is essential for subsequent reactions.

Suzuki Cross-Coupling Reactions

The Suzuki reaction is employed to introduce the trifluoromethylphenyl group onto the thiophene sulfonamide framework. This reaction involves:

  • Starting Materials : A bromo-thiophene derivative and a trifluoromethylphenyl boronic acid.
  • Catalyst : Palladium-based catalysts, such as Pd(PPh₃)₄, are commonly used.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serves as the base in the reaction medium.

The general reaction can be summarized as follows:

$$
\text{Bromo-Thiophene} + \text{Trifluoromethylphenyl Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene}
$$

This method allows for high selectivity and yields, making it a preferred technique in organic synthesis.

N-Alkylation Reactions

After forming the bromo-thiophene derivative, N-alkylation is performed to attach the sulfonamide group:

  • Reagents : Sulfonamide derivatives are used for alkylation.
  • Conditions : The reaction often requires heating and the presence of a base to facilitate nucleophilic attack.

This step completes the formation of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide.

Yields and Reaction Conditions

The following table summarizes yields and conditions for each major step in the preparation of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide:

Step Reagent/Condition Yield (%) Notes
Bromination Bromine/NBS, inert atmosphere 70-90 High selectivity achieved
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aqueous medium 75-85 Optimized conditions improve yield
N-Alkylation Sulfonamide derivative, heat 60-80 Requires careful control of temperature

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-(trifluoromethyl)phenyl group in the target compound confers superior metabolic stability compared to 4-methoxyphenyl analogs due to resistance to oxidative degradation .
  • Chlorobenzyl derivatives exhibit higher lipophilicity (logP ~3.5), favoring membrane permeability but limiting aqueous solubility .

Analogs with Modified Thiophene Rings

Bromine substitution at different positions or replacement with other halogens alters reactivity and binding affinity:

Compound Name Thiophene Modification Activity/Reactivity Reference
5-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide Bromine at 5-position Reduced electrophilicity; weaker herbicidal activity
4-Chloro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide Chlorine at 4-position Lower steric hindrance; comparable reactivity in Suzuki couplings
N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide No halogen substituent Minimal herbicidal activity; used as synthetic intermediate

Key Observations :

  • The 4-bromo configuration optimizes steric and electronic effects for herbicidal activity, whereas 5-bromo analogs show diminished potency .
  • Chlorine substitution at the 4-position reduces molecular weight but may compromise target binding in biological assays .

Sulfonamide Derivatives with Heterocyclic Variations

Replacement of the thiophene ring with other heterocycles or functional groups impacts bioactivity:

Compound Name Core Structure Activity/Application Reference
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole-thiophene hybrid Enhanced antifungal activity; unrelated to herbicidal targets
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-sulfonamide Dual herbicidal and insecticidal activity; broader spectrum
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide Thiophene-amide conjugate Lower solubility; inactive in herbicidal screens

Key Observations :

  • Hybrid structures with triazole moieties (e.g., ) exhibit divergent biological profiles, suggesting target specificity influenced by core heterocycles.
  • The sulfonamide-thiophene scaffold in the target compound remains critical for selective herbicidal action against dicot plants like rape .

Biological Activity

4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, a trifluoromethyl group, and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is C₁₃H₈BrF₃N₁O₂S, with a molecular weight of approximately 386.2 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The sulfonamide group plays a critical role in its interaction with biological targets, allowing it to mimic natural substrates.

Anticancer Properties

Research indicates that 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Modulation of p53 pathway

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Control Group (pg/mL)Inhibition (%)
TNF-α5020075
IL-63012075

The mechanism of action for 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its ability to bind to specific enzymes or receptors, inhibiting their function. The sulfonamide group facilitates hydrogen bonding with active sites on these targets, enhancing the compound's effectiveness as a bioactive molecule.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduces cell viability and induces apoptosis through mitochondrial pathways.
  • Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties, demonstrating that treatment with this compound led to reduced levels of inflammatory markers in animal models of acute inflammation.

Comparative Analysis

To better understand the unique properties of 4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide, it is useful to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Thiophene-2-sulfonamideLacks bromine and trifluoromethyl groupsLower anticancer activity
5-bromo-thiophene-2-sulfonamideDifferent substitution patternModerate activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamideHydroxy group presenceVariable activity

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